N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide is a synthetic organic compound that features a triazolopyrimidine moiety. This structure is notable for its potential applications in medicinal chemistry, particularly due to its unique pharmacological properties. The compound’s structure includes a triazolopyrimidine ring fused with a propyl chain and a pent-4-enamide group, which may contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide typically involves the following steps:
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Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized via a cyclization reaction involving appropriate precursors such as enaminonitriles and hydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing high yields in a short reaction time .
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Attachment of the Propyl Chain: : The propyl chain is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a suitable alkylating agent under basic conditions.
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Formation of the Pent-4-enamide Group: : The final step involves the introduction of the pent-4-enamide group through an amidation reaction. This can be achieved by reacting the intermediate with pent-4-enoic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis could be scaled up with appropriate reactor design to maintain the benefits of reduced reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-enamide group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring or the double bond in the pent-4-enamide group, resulting in saturated or partially reduced products.
Substitution: The triazolopyrimidine ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for hydroxylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced triazolopyrimidine rings, and various substituted triazolopyrimidine derivatives.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: The compound is used in studies investigating its interaction with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential pharmacological properties, it is explored as a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolinones: Another class of heterocyclic compounds with similar pharmacological properties.
Benzimidazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide is unique due to its specific structural features, such as the combination of a triazolopyrimidine ring with a propyl chain and a pent-4-enamide group. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-3-6-12(19)14-7-4-5-11-8-15-13-16-10-17-18(13)9-11/h2,8-10H,1,3-7H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYQTSPZYCRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCCC1=CN2C(=NC=N2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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